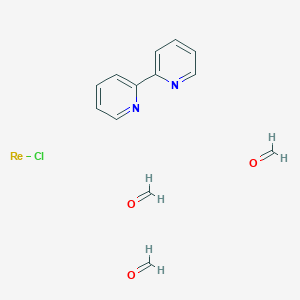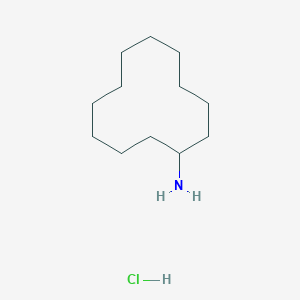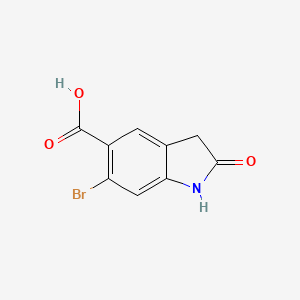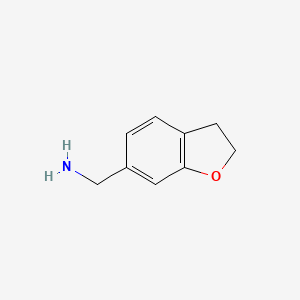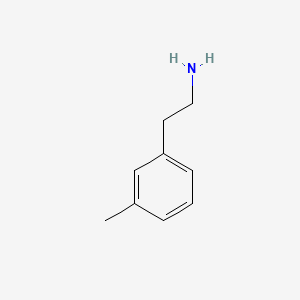![molecular formula C21H21N3 B3144673 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine CAS No. 556778-31-5](/img/structure/B3144673.png)
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
描述
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a chemical compound that belongs to the family of indole-based compounds. It is also known as GW405833 and is widely used in scientific research for its potential therapeutic effects.
作用机制
The mechanism of action of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPARγ by this compound leads to the suppression of pro-inflammatory cytokines and the promotion of insulin sensitivity.
生化和生理效应
Studies have shown that 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also promotes the differentiation of adipocytes and improves insulin sensitivity, making it a potential therapeutic agent for metabolic disorders. Additionally, it has been shown to induce apoptosis in cancer cells and prevent neurodegeneration in animal models.
实验室实验的优点和局限性
One of the major advantages of using 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine. One area of interest is its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a promising compound with potential therapeutic effects in various diseases. Its high purity, stability, and ease of synthesis make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
科学研究应用
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its role in treating metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAMKVWAFHTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



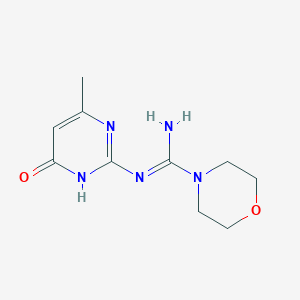
![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)
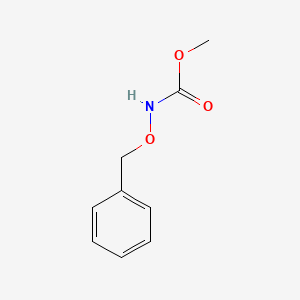
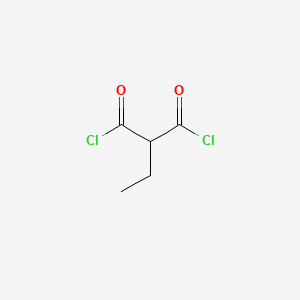
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
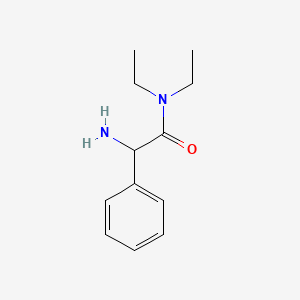
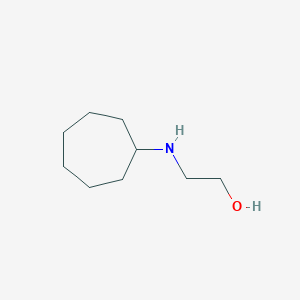
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)
